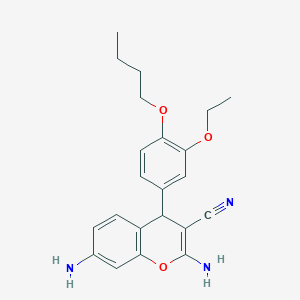
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as TB-MBOA, is a sulfonamide derivative that has been of interest to researchers due to its potential use as a herbicide. This compound has been found to inhibit the growth of various weed species and has shown promise as a selective herbicide.
作用機序
The exact mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have minimal toxicity to mammals and aquatic organisms. However, it has been shown to have some negative effects on non-target plant species. For example, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to inhibit the growth of certain legume species, which can have negative impacts on soil health and biodiversity.
実験室実験の利点と制限
One advantage of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its selective herbicidal activity, which makes it a promising alternative to traditional herbicides. Additionally, 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been found to have low toxicity to mammals and aquatic organisms. However, one limitation of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potential negative impacts on non-target plant species. This can limit its use in certain environments.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One area of interest is the development of new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide that can improve its efficacy and reduce its negative impacts on non-target plant species. Additionally, researchers are exploring the potential use of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide in combination with other herbicides to create more effective weed control strategies. Finally, there is ongoing research into the mechanism of action of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, which could lead to the development of new herbicides with improved selectivity and efficacy.
Conclusion:
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative that has shown promise as a selective herbicide. Its mechanism of action involves the inhibition of ALS, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. While 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several advantages, including its low toxicity to mammals and aquatic organisms, it also has limitations, such as its potential negative impacts on non-target plant species. Future research will focus on developing new formulations of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, exploring its potential use in combination with other herbicides, and further understanding its mechanism of action.
合成法
The synthesis of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction of 6-methyl-2-oxo-1,3-benzoxathiol-5-ylamine with 4-tert-butylbenzenesulfonyl chloride. This reaction yields 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide as a white crystalline solid. The purity of 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, including velvetleaf, lambsquarters, and pigweed. 4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has also been shown to have selective herbicidal activity, which means it can target weeds without harming crops. This makes it an attractive alternative to traditional herbicides, which can be harmful to the environment and non-target species.
特性
製品名 |
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
|---|---|
分子式 |
C18H19NO4S2 |
分子量 |
377.5 g/mol |
IUPAC名 |
4-tert-butyl-N-(6-methyl-2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19NO4S2/c1-11-9-15-16(24-17(20)23-15)10-14(11)19-25(21,22)13-7-5-12(6-8-13)18(2,3)4/h5-10,19H,1-4H3 |
InChIキー |
GHTHUSNROQWQNS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2 |
正規SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)SC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)



![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)
![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B254435.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254438.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![2-Cyclohexyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254448.png)
